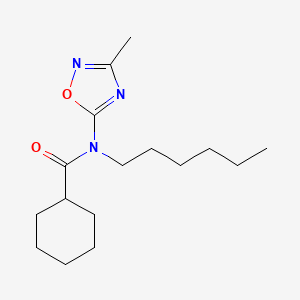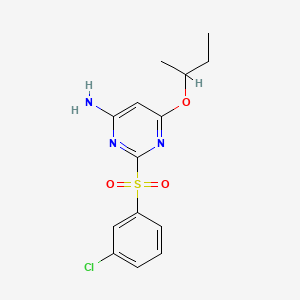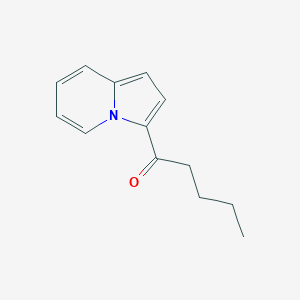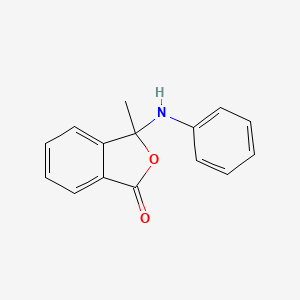
4-(4,5-Diphenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-Diphenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Diphenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the formation of the pyrazole ring followed by the construction of the triazole ring. Common starting materials might include substituted hydrazines and diketones for the pyrazole synthesis, followed by cyclization reactions to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scale-up, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-(4,5-Diphenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials or as a catalyst.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,5-Diphenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole: can be compared with other pyrazole-triazole hybrids.
Unique Features: The specific substitution pattern and ring structure may confer unique properties, such as enhanced stability or specific biological activity.
For precise and detailed information, consulting scientific literature and databases is recommended
Propriétés
Numéro CAS |
62537-95-5 |
|---|---|
Formule moléculaire |
C17H13N5 |
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
4-(4,5-diphenyl-1H-pyrazol-3-yl)-1,2,4-triazole |
InChI |
InChI=1S/C17H13N5/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)20-21-17(15)22-11-18-19-12-22/h1-12H,(H,20,21) |
Clé InChI |
WFIGTOKOCFBGLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NN=C2N3C=NN=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B12909004.png)
![N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12909008.png)
![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)amino)acetate hydrochloride](/img/structure/B12909013.png)
![5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12909016.png)









